![molecular formula C11H13NO5 B2611632 [2-(4-Methoxy-phenoxy)-acetylamino]-acetic acid CAS No. 333755-69-4](/img/structure/B2611632.png)
[2-(4-Methoxy-phenoxy)-acetylamino]-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(4-Methoxy-phenoxy)-acetylamino]-acetic acid” is a derivative of phenoxy acetamide . It is a biochemical used for proteomics research . Its molecular formula is C11H13NO5 and it has a molecular weight of 239.22 .
Synthesis Analysis
The synthesis of phenoxy acetamide derivatives involves various chemical techniques and computational chemistry applications . The exact synthesis process for “this compound” is not specified in the available resources.
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 239.22 and its molecular formula is C11H13NO5 . The specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.
Applications De Recherche Scientifique
Anti-mycobacterial Agents
The derivative of [2-(4-Methoxy-phenoxy)-acetylamino]-acetic acid has been investigated for its anti-mycobacterial activities. Synthesis of phenoxy acetic acid derivatives, including the chemical , has shown potential as anti-mycobacterial agents against Mycobacterium tuberculosis H 37 Rv. This research provides a foundation for developing new treatments for tuberculosis by exploring the antimicrobial potential of these derivatives (Yar, Siddiqui, & Ali, 2006).
Antimicrobial Evaluation
Further exploration into the antimicrobial applications of this compound derivatives includes the synthesis of 1,3,4-thiadiazole derivatives. These compounds have been evaluated for their antimicrobial activities against several strains of microbes, demonstrating significant activity. The synthesis and evaluation of these derivatives highlight their potential in contributing to antimicrobial drug development (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Bimolecular Oxidative Amidation
The application of this compound in chemical synthesis has been highlighted through the bimolecular oxidative amidation of phenols. This process involves the creation of compounds like 1-(Acetylamino)-4-oxo-2,5-cyclohexadiene-1-acetic acid, which are useful in various synthetic organic chemistry applications. This research demonstrates the versatility of this compound derivatives in contributing to the development of new synthetic methodologies (Chau & Ciufolini, 2014).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as phenoxy acetamide derivatives, have been studied for their potential therapeutic effects .
Mode of Action
It is suggested that similar compounds may exert their effects by interacting with specific enzymes crucial for protein and molecule synthesis, thereby disrupting key cellular processes .
Biochemical Pathways
It is known that similar compounds can influence a variety of biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The compound’s molecular weight (23922 g/mol) and structure suggest that it may have certain pharmacokinetic properties .
Result of Action
Similar compounds have been shown to have antioxidant effects in in-vitro assays .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[2-(4-methoxyphenoxy)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-16-8-2-4-9(5-3-8)17-7-10(13)12-6-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECADMAQROWQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

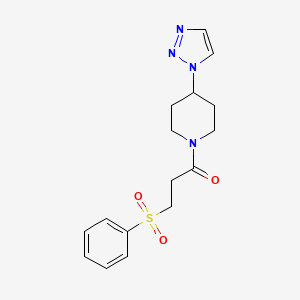
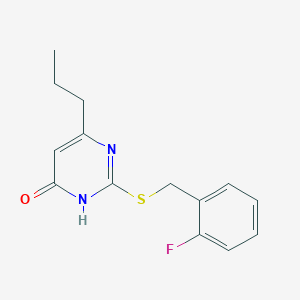

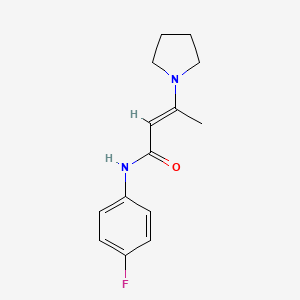
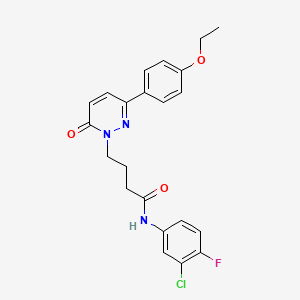
![N-(2,5-dimethylphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2611555.png)
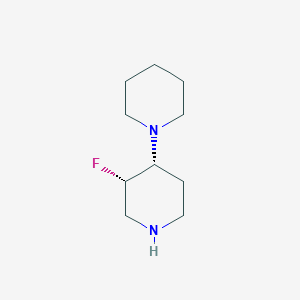
![methyl 2-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B2611561.png)
![7-[(3,4-Dichlorophenyl)methyl]-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2611562.png)

![3-[(4-ethoxyphenyl)methyl]-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2611564.png)
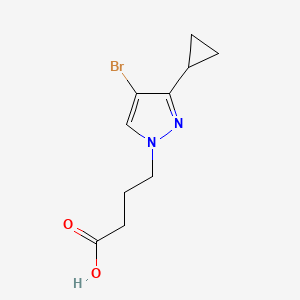
![6-cyclopropyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2611567.png)
![2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol](/img/structure/B2611571.png)